(2s)-2-Amino-4-sulfinobutanoic acid

Description

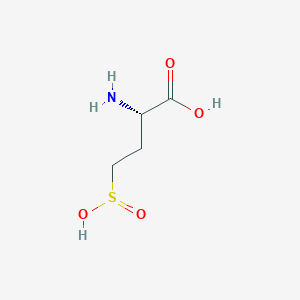

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-sulfinobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S/c5-3(4(6)7)1-2-10(8)9/h3H,1-2,5H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNJLMZEGXHSCU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883887 | |

| Record name | Butanoic acid, 2-amino-4-sulfino-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2686-70-6 | |

| Record name | (2S)-2-Amino-4-sulfinobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2686-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-amino-4-sulfino-, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-amino-4-sulfino-, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-amino-4-sulfino-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Homocysteinesulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Intracellular Metabolic Dynamics of 2s 2 Amino 4 Sulfinobutanoic Acid

Elucidation of De Novo Synthesis Pathways

While the primary route for (2S)-2-Amino-4-sulfinobutanoic acid synthesis is through the oxidation of L-cysteine, the concept of de novo synthesis, meaning its creation from simpler precursors without the direct involvement of cysteine, is not the recognized pathway in mammals. wikipedia.orgnih.gov In mammals, cysteine itself is synthesized via the reverse transsulfuration pathway, where homocysteine is converted to cystathionine (B15957) and then to cysteine. nih.govwikipedia.org This cysteine then serves as the direct precursor for this compound. wikipedia.orgnih.gov

However, some organisms, like certain bacteria and plants, possess a de novo pathway for cysteine synthesis itself, starting from serine. nih.govyoutube.com In these organisms, the enzyme serine acetyltransferase activates serine to O-acetylserine, which is then sulfhydrated by O-acetylserine (thiol) lyase to produce cysteine. nih.gov Subsequently, this newly synthesized cysteine can be oxidized to form this compound. A study on the nematode Haemonchus contortus has also suggested the presence of an active de novo cysteine synthesis pathway, which could then feed into the production of this compound. nih.gov

Central Role within the Transsulfuration Pathway

The transsulfuration pathway is a critical metabolic route that facilitates the transfer of sulfur from methionine to serine, ultimately leading to the synthesis of cysteine. nih.govwikipedia.org this compound is not a direct intermediate in the core transsulfuration pathway that converts homocysteine to cysteine. Instead, it represents a key catabolic product of the cysteine generated by this pathway. nih.govnih.gov

Mechanism of Homocysteine Conversion through this compound Intermediacy

The conversion of homocysteine does not directly proceed through a this compound intermediate. The established reverse transsulfuration pathway involves two main enzymatic steps:

Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine. nih.govmdpi.com

Cystathionine γ-lyase (CSE): This enzyme then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. nih.gov

The cysteine produced from this pathway is then available for various metabolic fates, including the synthesis of this compound. nih.govnih.gov

Identification and Characterization of Cysteine Dioxygenase Activity in its Formation

The primary enzyme responsible for the synthesis of this compound is cysteine dioxygenase (CDO) . nih.govnih.gov This non-heme iron-containing enzyme catalyzes the oxidation of the thiol group of L-cysteine, incorporating molecular oxygen to form L-cysteine sulfinic acid. nih.govnih.govpnas.org

The reaction mechanism of CDO involves the binding of L-cysteine and molecular oxygen to the iron center in the active site. nih.govpnas.org This leads to the formation of a ternary complex and a series of intermediates, ultimately resulting in the oxygenation of the cysteine sulfur to yield the sulfinic acid product. nih.gov

Key characteristics of Cysteine Dioxygenase:

| Feature | Description |

| Enzyme Type | Dioxygenase, Metalloenzyme (Iron) |

| Substrate | L-cysteine |

| Product | This compound (L-cysteine sulfinic acid) |

| Cofactor | Iron (Fe) |

| Location | Expressed at high levels in the liver, with lower levels in the kidney, brain, and lung. hmdb.ca |

| Regulation | Highly regulated by the availability of cysteine. nih.govusda.gov |

Integration into Broader Sulfur Amino Acid Metabolic Networks

This compound is a critical node in the network of sulfur amino acid metabolism, connecting the transsulfuration pathway to several other important metabolic routes. nih.govresearchgate.net

Once formed, this compound has two primary metabolic fates:

Decarboxylation to Hypotaurine (B1206854) and Taurine (B1682933): It can be decarboxylated by the enzyme cysteine sulfinic acid decarboxylase (CSAD) to form hypotaurine. wikipedia.orgnih.gov Hypotaurine is subsequently oxidized to taurine, a vital compound involved in numerous physiological processes. wikipedia.orgnih.gov

Transamination to β-sulfinylpyruvate: Alternatively, it can undergo transamination to form the unstable intermediate β-sulfinylpyruvate. nih.gov This intermediate spontaneously decomposes to yield pyruvate (B1213749) and sulfite (B76179). The sulfite is then oxidized to sulfate (B86663) by sulfite oxidase. nih.gov

This integration allows the carbon skeleton of cysteine to be channeled into gluconeogenesis (via pyruvate) or for the sulfur atom to be converted into taurine or inorganic sulfate for excretion or use in sulfation reactions. nih.govusda.gov

Regulation of Metabolic Fluxes and Enzyme Expression in this compound Synthesis

The synthesis of this compound is tightly regulated, primarily through the expression and activity of cysteine dioxygenase (CDO). nih.govusda.gov This regulation is crucial for maintaining cysteine homeostasis, as high levels of cysteine can be toxic. nih.gov

The expression of CDO is highly responsive to the dietary intake of protein and sulfur amino acids. nih.govusda.gov When cysteine levels are high, the rate of CDO degradation decreases, leading to an accumulation of the enzyme and increased catabolism of cysteine to this compound. hmdb.ca Conversely, when cysteine is scarce, CDO levels are kept low to conserve this important amino acid. nih.gov

The regulation of the downstream enzyme, cysteine sulfinic acid decarboxylase (CSAD), is also subject to control, for instance by bile acids through nuclear receptors like farnesoid X receptor (FXR). nih.gov This adds another layer of control to the metabolic fate of this compound.

Investigative Models for Studying In Vivo Metabolic Profiling

Studying the in vivo metabolic profiling of this compound and related sulfur amino acids involves a variety of models and techniques.

Animal Models:

Genetically Modified Mice: Knockout mice, such as those lacking the CDO gene (Cdo-/-), have been instrumental in understanding the physiological role of this enzyme and the consequences of impaired this compound synthesis. nih.gov

Analytical Techniques:

Tracer Studies: The use of stable isotope-labeled amino acids, such as 13C- or 15N-labeled cysteine, allows for the tracing of metabolic pathways and the quantification of metabolic flux in vivo. nih.govnih.gov

Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC): These are powerful analytical tools for the separation and quantification of this compound and other metabolites in biological samples like plasma, tissues, and urine. nih.govnih.gov

Metabolomics: This approach allows for the comprehensive analysis of a wide range of metabolites in a biological system, providing a snapshot of the metabolic state and how it is altered by various factors. nih.govnih.gov

In Vitro Models:

Cell Cultures: Cultured cells, such as hepatocytes, are used to investigate the molecular mechanisms of enzyme regulation and metabolic pathways in a controlled environment. usda.gov

These investigative models are essential for building a comprehensive understanding of the complex role of this compound in cellular and whole-body metabolism.

Enzymatic Transformations and Stereochemical Considerations in 2s 2 Amino 4 Sulfinobutanoic Acid Biochemistry

Characterization of Enzymes Mediating (2S)-2-Amino-4-sulfinobutanoic Acid Metabolism

The metabolic fate of this compound is orchestrated by a specific set of enzymes that exhibit remarkable substrate recognition and catalytic efficiency.

Specificity and Substrate Recognition by Cysteine Dioxygenase

Cysteine dioxygenase (CDO) is a key non-heme iron-dependent enzyme that catalyzes the initial and rate-limiting step in the primary catabolic pathway of L-cysteine, converting it to L-cysteinesulfinic acid (this compound). nih.gov This irreversible oxidation reaction is crucial for regulating intracellular cysteine levels and providing the precursor for the biosynthesis of taurine (B1682933), sulfate (B86663), and other vital sulfur-containing compounds. nih.gov

The specificity of CDO for its substrate, L-cysteine, is a well-studied phenomenon. The active site of mammalian CDO contains a unique post-translational modification, a cross-link between Cysteine 93 and Tyrosine 157, which forms a thioether bond. nih.gov This modification is induced by the substrate itself and is essential for the enzyme's full catalytic efficiency. nih.govcapes.gov.br The formation of this Cys-Tyr cofactor is dependent on the presence of Fe(II) and molecular oxygen, in addition to the substrate, L-cysteine. capes.gov.br While the enzyme possesses some basal activity without the cofactor, its presence enhances the catalytic efficiency by approximately tenfold at physiological cysteine concentrations. nih.govcapes.gov.br

Bacterial cysteine dioxygenases, such as those from Ralstonia eutropha H16 (CdoA and CdoB), have also been identified and characterized. nih.gov While sharing the primary function of oxidizing cysteine, they can exhibit differences in substrate range compared to their mammalian counterparts. nih.gov For instance, CdoA from R. eutropha can also oxidize 3-mercaptopropionate (B1240610) to 3-sulfinopropionate, demonstrating a broader substrate tolerance. nih.gov

Enzymes Involved in Further Catabolism or Anabolism

Following its synthesis by CDO, this compound can be directed into several metabolic pathways, each facilitated by specific enzymes. These pathways represent the catabolic breakdown of the amino acid or its utilization in anabolic processes. nih.govkhanacademy.org

Catabolic Pathways:

Transamination: this compound can undergo transamination, a reaction that transfers its amino group to an α-keto acid, typically α-ketoglutarate. youtube.com This reaction is catalyzed by an aminotransferase, yielding 3-sulfinopyruvate and glutamate (B1630785). youtube.com 3-Sulfinopyruvate is then further metabolized.

Decarboxylation: Another significant catabolic route is the decarboxylation of this compound to produce hypotaurine (B1206854). This reaction is catalyzed by sulfinoalanine decarboxylase (SAD), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. Hypotaurine is subsequently oxidized to taurine.

Anabolic Pathways:

The anabolic use of this compound is less direct. It primarily serves as a precursor for the synthesis of other essential molecules. The products of its catabolism, such as taurine and sulfate, are vital for various physiological functions. Taurine plays roles in bile acid conjugation, osmoregulation, and neuromodulation, while sulfate is crucial for the sulfation of various biomolecules, including proteins, lipids, and carbohydrates.

Kinetic and Mechanistic Studies of Enzymatic Conversion Pathways

The enzymatic conversion of this compound involves intricate kinetic and mechanistic steps that ensure the efficient and regulated flow of metabolites.

Kinetic studies of cysteine dioxygenase have revealed important aspects of its catalytic mechanism. The reaction proceeds with the binding of L-cysteine to the ferrous iron center in the active site. nih.gov The mechanism of peptide semisynthesis, which shares some principles with enzyme-catalyzed reactions, has been investigated through kinetic studies, providing insights into the formation and deacylation of acyl-enzyme intermediates. nih.gov The proposed mechanism for CDO involves the activation of dioxygen, although the exact nature of the reactive oxygen species is still under investigation. researchgate.net

The mechanism of transamination of this compound follows the general ping-pong bi-bi mechanism characteristic of aminotransferases. This involves the transfer of the amino group from the amino acid to the pyridoxal phosphate (PLP) cofactor, forming pyridoxamine (B1203002) phosphate (PMP), and the release of the α-keto acid product (3-sulfinopyruvate). The amino group is then transferred from PMP to the incoming α-keto acid (α-ketoglutarate) to regenerate PLP and form the new amino acid (glutamate). youtube.com

Impact of Stereochemistry on Enzyme-Substrate Interactions

Enzymes are chiral molecules, and as such, they exhibit a high degree of stereospecificity towards their substrates. libretexts.org The precise three-dimensional arrangement of atoms in a substrate molecule is critical for its proper binding to the enzyme's active site and for the subsequent catalytic reaction to occur. libretexts.org

The enzymes involved in the metabolism of this compound are no exception. The "S" configuration at the α-carbon of 2-amino-4-sulfinobutanoic acid is crucial for its recognition and processing by enzymes like cysteine dioxygenase and sulfinoalanine decarboxylase. The active sites of these enzymes are shaped to accommodate the L-enantiomer (the (S)-enantiomer) of the amino acid. The D-enantiomer, (2R)-2-Amino-4-sulfinobutanoic acid, would not fit correctly into the active site, preventing the necessary interactions for catalysis. This stereospecificity ensures the fidelity of metabolic pathways and prevents the accumulation of non-functional or potentially harmful stereoisomers.

This principle of stereochemical discrimination is fundamental in biochemistry. For instance, in other amino acid metabolic pathways, such as the catabolism of methionine and threonine, enzymes like methylmalonyl-CoA epimerase specifically act on one stereoisomer to convert it to the other for further processing. youtube.com

Biocatalytic Potential of this compound-Converting Enzymes

The high specificity and efficiency of enzymes that metabolize this compound and related compounds make them attractive candidates for biocatalytic applications. Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering advantages such as mild reaction conditions, high enantioselectivity, and reduced environmental impact compared to traditional chemical synthesis.

Enzymes like transaminases are already being explored for the stereoselective synthesis of amino acids. researchgate.net While the direct biocatalytic production of this compound using its converting enzymes is a more niche area, the principles can be applied. For example, the reverse reaction of a transaminase could potentially be used to synthesize this compound from 3-sulfinopyruvate, although the equilibrium of the reaction would need to be considered.

Biological Functions and Physiological Significance of 2s 2 Amino 4 Sulfinobutanoic Acid

Role in Maintaining Homocysteine Homeostasis and Sulfur Balance

The metabolism of sulfur-containing amino acids is a tightly regulated network essential for cellular function. nih.gov (2S)-2-Amino-4-sulfinobutanoic acid is a central player in this network, primarily by dictating the metabolic fate of cysteine. Cysteine is synthesized from the essential amino acid methionine via the transsulfuration pathway, with homocysteine as a key intermediate. nih.gov The concentration of cysteine itself is a critical regulator of its own metabolism. nih.gov

High levels of cysteine induce the activity of cysteine dioxygenase (CDO), the enzyme that converts cysteine into this compound. wikipedia.orgnih.gov This enzymatic conversion is the first and rate-limiting step in the primary pathway for cysteine catabolism. rsc.org By shunting excess cysteine into this catabolic pathway, the formation of this compound effectively prevents the accumulation of cysteine and, by extension, influences the upstream balance of homocysteine and methionine. nih.gov This process is crucial for maintaining sulfur balance within the body. The sulfur atom from cysteine is ultimately incorporated into taurine (B1682933) or released as sulfite (B76179), which is then oxidized to sulfate (B86663). wikipedia.org

The regulation of CDO is noteworthy; its concentration can increase dramatically in response to high cysteine levels, not primarily through transcriptional changes, but by a reduction in its rate of degradation by the proteasome. wikipedia.orgphysiology.org This sensitive control mechanism underscores the importance of the conversion to this compound in managing sulfur amino acid flux.

| Enzyme | Substrate | Product | Regulatory Influence |

| Cysteine Dioxygenase (CDO) | L-Cysteine | This compound | Activity and concentration are increased by high levels of sulfur amino acids, particularly cysteine, thus channeling excess sulfur into catabolic pathways. nih.govphysiology.org |

| Cystathionine (B15957) gamma-lyase | Cystathionine | L-Cysteine | Part of the transsulfuration pathway that produces cysteine from homocysteine. wikipedia.org |

Contributions to Cellular Redox Regulation and Antioxidant Systems

The cellular redox environment is maintained by a complex network of antioxidant molecules and enzymes. nih.gov this compound contributes to this regulation, largely through its position as a key metabolic intermediate that influences the availability of cysteine and the production of other antioxidant compounds.

A critical point to understand is that this compound is not a direct precursor for glutathione (B108866) (GSH) synthesis. Instead, its formation represents a metabolic branch that competes with glutathione synthesis for the common substrate, L-cysteine. physiology.org Glutathione, a major endogenous antioxidant, is a tripeptide synthesized from glutamate (B1630785), cysteine, and glycine (B1666218). wikipedia.orgresearchgate.net

The availability of cysteine is often the rate-limiting factor for glutathione synthesis. Therefore, by diverting cysteine into the catabolic pathway that begins with this compound, the cell effectively reduces the pool of cysteine available for making glutathione. physiology.org This metabolic partitioning is crucial; under conditions of high cysteine supply, activating the CDO pathway to form this compound prevents potentially toxic levels of cysteine from accumulating while simultaneously modulating the capacity for glutathione synthesis. nih.govnih.gov

This compound indirectly modulates antioxidant systems by serving as the precursor to hypotaurine (B1206854) and taurine, compounds with recognized antioxidant properties. wikipedia.org The enzyme sulfinoalanine decarboxylase (also known as cysteine sulfinic acid decarboxylase) catalyzes the conversion of this compound to hypotaurine. uniprot.orgwikipedia.org Hypotaurine is subsequently oxidized to taurine. wikipedia.org

Both hypotaurine and this compound have been shown to act as scavengers of potent oxidizing agents like peroxynitrite, thereby protecting biomolecules from oxidative and nitrative damage. proquest.com The protective effect is attributed to the sulfinic acid group, which can be oxidized to a sulfonate group. proquest.com Taurine, the end-product of this pathway, also plays numerous roles in cellular protection, including functioning as an antioxidant. nih.gov Thus, the synthesis of this compound initiates a metabolic cascade that produces downstream molecules vital for the endogenous antioxidant defense network. nih.govnih.gov

| Compound | Precursor | Key Converting Enzyme | Antioxidant Role |

| Hypotaurine | This compound | Sulfinoalanine decarboxylase | Scavenges reactive species like peroxynitrite. wikipedia.orgproquest.com |

| Taurine | Hypotaurine | Hypotaurine dehydrogenase | Functions as a cellular protectant and antioxidant. wikipedia.orgnih.gov |

Interactions with Other Amino Acid Metabolic Cycles

The metabolism of this compound is integrated with several other amino acid metabolic pathways. As detailed above, its formation is intrinsically linked to the metabolism of methionine and homocysteine. nih.govnih.gov

Beyond this, this compound can be metabolized via two divergent routes:

Decarboxylation to Hypotaurine: As discussed, this is the primary route to taurine synthesis, catalyzed by sulfinoalanine decarboxylase. wikipedia.orgwikipedia.org

Transamination: this compound can undergo transamination to form a proposed intermediate, 3-sulfinylpyruvate. This intermediate is unstable and spontaneously decomposes into pyruvate (B1213749) and sulfite. wikipedia.org

The production of pyruvate from this compound directly connects the catabolism of the sulfur amino acid cysteine to central carbohydrate metabolism (the Krebs cycle) and the metabolic pathways of glucogenic amino acids, such as alanine. khanacademy.org

Furthermore, research has shown that the enzyme responsible for its decarboxylation, sulfinoalanine decarboxylase, can also catalyze the decarboxylation of L-aspartate and L-cysteate, indicating a potential enzymatic crosstalk with aspartate metabolism. uniprot.orgnih.gov

Investigating its Role in Cellular Signaling and Stress Responses

Emerging research highlights the role of this compound and related modifications in cellular signaling and stress responses. The formation of the compound itself is a response to metabolic stress, specifically high levels of cysteine. physiology.org

This compound has been identified as an excitatory amino acid that can act as an agonist at metabotropic glutamate receptors (mGluRs). caymanchem.com Studies have shown it can activate specific mGluR subtypes, suggesting a role in neurotransmission. nih.gov Interestingly, research in rat hippocampus identified a receptor sensitive to this compound but not to glutamate, which is coupled to phospholipase D (PLD) activation, suggesting it may act on novel receptor families beyond classical glutamate receptors. nih.gov

While distinct from the free amino acid, the post-translational modification of protein cysteine residues to form cysteine sulfinic acid is a well-established mechanism in redox signaling. nih.govnih.gov This modification, often triggered by reactive oxygen species like hydrogen peroxide (H₂O₂), can act as a redox switch to regulate protein function in response to oxidative stress. pnas.orgnih.govwfu.edu For example, the oxidation of a specific cysteine in peroxiredoxin to a sulfinic acid is a key step in H₂O₂ sensing. pnas.org While this is a protein modification, it highlights the broader significance of the sulfinic acid moiety in cellular stress signaling.

Advanced Chemical Synthesis Strategies for 2s 2 Amino 4 Sulfinobutanoic Acid and Its Analogues

Stereoselective Synthetic Approaches for Enantiomerically Pure (2S)-2-Amino-4-sulfinobutanoic Acid

The creation of the defined stereochemistry at the C2 position is a critical step in the synthesis of this amino acid. Stereoselective approaches are paramount to achieving high enantiomeric purity.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgscielo.org.mx

One of the most successful methods for the asymmetric synthesis of α-amino acids involves the alkylation of chiral glycine (B1666218) enolate equivalents. nih.gov A prominent system utilizes a Ni(II) complex of a Schiff base derived from glycine and a chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. tcichemicals.com This approach allows for the preparation of a wide variety of α-amino acids with high enantiomeric purity. nih.gov

For the synthesis of this compound, this methodology could be adapted by using a suitable electrophile to introduce the 4-sulfinobutanoic acid side chain. The proposed synthetic sequence would involve:

Formation of the chiral Ni(II) complex of the glycine Schiff base.

Diastereoselective alkylation of the complex with a protected haloalkylsulfinate, for example, a 2-(haloethyl)sulfinate ester. The bulky chiral ligand shields one face of the glycine-derived carbanion, directing the incoming electrophile to the opposite face, thus establishing the (S)-configuration at the α-carbon.

Acid hydrolysis to decompose the complex, liberating the desired this compound and allowing for the recovery of the chiral auxiliary. tcichemicals.com

Sulfur-containing chiral auxiliaries, such as 1,3-thiazolidine-2-thiones derived from amino acids, have also demonstrated high efficacy in asymmetric reactions, including aldol (B89426) additions and Michael additions. scielo.org.mxresearchgate.net These auxiliaries could potentially be adapted for the synthesis of the target molecule, offering alternative routes with high stereocontrol. scielo.org.mxresearchgate.net

Table 1: Comparison of Chiral Auxiliary-Mediated Synthesis Strategies

| Strategy | Chiral Auxiliary Example | Key Reaction | Advantages | Potential Challenges |

|---|---|---|---|---|

| Metal Complex | Ni(II) complex of a proline-derived Schiff base nih.gov | Asymmetric alkylation | High diastereoselectivity, recyclable auxiliary nih.gov | Synthesis of the specific sulfinyl-containing electrophile required. |

| Sulfur-Based Auxiliary | Indene-based thiazolidinethione scielo.org.mx | Asymmetric aldol or Michael addition | Excellent stereocontrol, well-established for other systems scielo.org.mxresearchgate.net | Requires a multi-step sequence to build the side chain. |

Achieving the correct stereochemistry at the sulfur atom in the sulfinyl group is a distinct synthetic challenge. Asymmetric catalysis offers a direct route to enantiomerically enriched sulfoxides. wiley-vch.de The most direct approach is the enantioselective oxidation of a precursor sulfide (B99878). wiley-vch.deacs.org

This can be achieved using metal-based catalysts with chiral ligands. For instance, titanium complexes with chiral diols like BINOL or diethyl tartrate are effective for the asymmetric oxidation of sulfides to sulfoxides. acs.org The synthesis of this compound could therefore be envisioned from a precursor such as (2S)-2-Amino-4-(thio)butanoic acid. The enantioselective oxidation of the sulfide moiety would be catalyzed by a chiral transition-metal complex to yield the desired sulfoxide (B87167) with a specific configuration at the sulfur atom.

Another powerful strategy involves the use of chiral sulfinates, often prepared by reacting a sulfinyl chloride with a chiral alcohol. wiley-vch.deacs.org The resulting diastereomeric sulfinate esters can be separated, and the enantiomerically pure sulfinate can then react with a carbon nucleophile (e.g., an organometallic reagent) in a stereospecific S_N2-type reaction at the sulfur atom, which proceeds with inversion of configuration. acs.orgnih.gov This method provides excellent control over the sulfur stereocenter. acs.org

Table 2: Asymmetric Catalysis Approaches for the Sulfinyl Group | Method | Precursor | Catalyst/Reagent Example | Key Feature | | :--- | :--- | :--- | :--- | | Enantioselective Oxidation | (2S)-2-Amino-4-(thio)butanoic acid derivative | Ti(IV)/(R)-BINOL complex acs.org | Direct oxidation of sulfide to chiral sulfoxide. wiley-vch.deacs.org | Substrate-dependent enantioselectivity. wiley-vch.de | | Chiral Sulfinate Approach | Enantiopure sulfinate ester acs.org | Organometallic nucleophile | Stereospecific nucleophilic substitution with inversion of configuration. acs.orgnih.gov | Requires synthesis and separation of diastereomeric sulfinates. wiley-vch.de |

Exploration of Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the high selectivity and mild reaction conditions of biocatalysis with the versatility of chemical transformations to construct complex molecules that are challenging to produce by purely chemical means. nih.govnih.govresearchgate.net This approach is particularly well-suited for the synthesis of non-proteinogenic amino acids. nih.govnih.gov

A potential chemoenzymatic route to this compound could begin with the enzymatic synthesis of a chiral amino acid precursor. For example, a class II pyruvate (B1213749) aldolase (B8822740) could catalyze the aldol reaction between a suitable aldehyde and pyruvate, followed by stereoselective transamination using an S-selective transaminase to install the α-amino group. This could yield a precursor like (S)-2-amino-4-hydroxybutanoic acid.

The subsequent steps would involve chemical modifications to convert the hydroxyl group into the desired sulfinyl group. This could be achieved through:

Conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate).

Nucleophilic substitution with a thiol to form the corresponding sulfide.

Asymmetric oxidation of the sulfide to the sulfoxide, as described in the previous section.

The use of enzymes in the initial steps ensures the formation of the (S)-stereocenter at the α-carbon with high enantiomeric excess under environmentally benign conditions. nih.govresearchgate.net

Development of Preparative Scale Synthetic Routes

The transition from a laboratory-scale synthesis to a preparative or industrial scale introduces new challenges, including cost, safety, efficiency, and the need for robust and reproducible procedures. nih.govrsc.org For the synthesis of this compound, a scalable route would prioritize the use of inexpensive starting materials, high-yielding reactions, and the ability to recycle expensive chiral reagents.

Crystallization-based resolution methods can also be an attractive and scalable alternative to enzymatic or chromatographic separations for obtaining enantiomerically pure amino acids. nih.gov If a racemic or diastereomeric mixture of this compound or a key intermediate can be synthesized, developing a diastereomeric salt resolution with a chiral resolving agent could provide a cost-effective path to the desired enantiomer on a large scale.

Synthesis of Isotopic Analogues for Tracer Studies (e.g., Deuterated this compound)

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are invaluable tools in metabolic research, pharmacokinetic studies, and for use as internal standards in quantitative mass spectrometry. acs.orgnih.gov The synthesis of deuterated this compound would enable detailed investigation of its metabolic fate and biological activity.

Several methods exist for the site-selective introduction of deuterium into amino acids:

Palladium-Catalyzed H/D Exchange: This method allows for the direct exchange of hydrogen atoms for deuterium at specific positions (e.g., the β-position) of an N-protected amino amide, using D₂O as the deuterium source. osti.gov The deuterated amino amide can then be deprotected to yield the final deuterated amino acid. osti.gov

Use of Deuterated Reagents: Incorporating deuterium can be achieved by using deuterated starting materials or reagents at a suitable stage in the synthesis. For example, reduction steps could be performed using a deuterium source like sodium borodeuteride (NaBD₄).

Enzymatic Synthesis with D₂O: Certain enzymatic reactions can be performed in heavy water (D₂O), leading to the incorporation of deuterium into the product. acs.orgnih.gov For example, some enzymes can produce α-deuterated amino acids when the reaction is conducted in D₂O. acs.org

Analytical Methodologies for Detection, Quantification, and Structural Characterization

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are central to the analysis of CSA, providing robust separation from complex biological matrices and enabling both quantitative and qualitative assessments.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of CSA. Due to the compound's lack of a strong UV chromophore, derivatization is often necessary to achieve sensitive detection.

One established HPLC method involves post-column derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol agent like 2-mercaptoethanol (B42355), followed by fluorescence detection. This approach has been successfully used for the simultaneous determination of CSA and the related compound cysteic acid in rat brain tissue. nih.gov The separation can be achieved using a combination of cation-exchange and anion-exchange columns to resolve CSA from other amino acids. nih.gov The fluorescence detection provides high sensitivity, with a linear range for CSA between 20 pmol and 5 nmol. nih.gov

Various pre-column derivatization reagents are also employed to enhance the chromatographic properties and detectability of amino acids like CSA. These include:

Dansyl chloride: Reacts with the primary amino group to form a highly fluorescent derivative suitable for HPLC analysis. creative-proteomics.commdpi.com

9-Fluorenyl Methyl Chloroformate (FMOC-Cl): This reagent also reacts with the amino group, producing a stable derivative that can be detected by both UV and fluorescence detectors. creative-proteomics.com

Monobromobimane (MBB): Used for the derivatization of thiols, which is relevant in the broader context of cysteine metabolism studies. mdpi.com

The choice of column is also critical. Mixed-mode columns, such as the Primesep 100, which combines reversed-phase and ion-exchange properties, can be used to retain and analyze related sulfur-containing amino acids like cysteine and cystine and may be applicable to CSA. sielc.com

Table 1: HPLC Methodologies for (2s)-2-Amino-4-sulfinobutanoic acid and Related Compounds

| Technique | Derivatization Reagent | Detection Method | Key Findings/Application | Reference |

|---|---|---|---|---|

| HPLC | o-Phthalaldehyde (post-column) | Fluorescence | Simultaneous determination of CSA and cysteic acid in rat brain; Linear range for CSA: 20 pmol - 5 nmol. | nih.gov |

| HPLC | Dansyl chloride (pre-column) | Fluorescence/UV | General method for amino acid analysis, applicable to CSA. Simple derivatization procedure. | creative-proteomics.com |

| HPLC | FMOC-Cl (pre-column) | Fluorescence/UV | Rapid derivatization and stable product for amino acid analysis. Used for cysteine quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and thermally stable compounds. For non-volatile molecules like CSA, derivatization is required to increase their volatility. A common derivatization agent is N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), which replaces active hydrogens with trimethylsilyl (TMS) groups. massbank.eu The resulting TMS-derivatized CSA can then be separated by GC and detected by MS, providing a characteristic mass spectrum for identification and quantification. massbank.eu This technique is particularly useful for broad metabolite profiling studies where numerous small molecules are analyzed simultaneously. mdpi.com

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of CSA in complex biological samples. mdpi.comnih.govnih.gov This technique couples the separation power of HPLC with the precise detection and structural information provided by tandem mass spectrometry. LC-MS/MS can often detect compounds at very low concentrations without the need for derivatization, although derivatization can sometimes improve ionization efficiency. nih.gov

In a typical LC-MS/MS workflow, the sample is first separated on an HPLC column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized (e.g., by electrospray ionization - ESI). The precursor ion corresponding to CSA is selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach provides high specificity. mdpi.com LC-MS/MS has been instrumental in chemoproteomic studies to identify proteins containing CSA (S-sulfinylation), a post-translational modification. nih.gov In such studies, proteins are digested, and the resulting peptides are analyzed by LC-MS/MS to identify the specific cysteine residues that have been oxidized to sulfinic acid. nih.gov

Capillary Electrophoresis-Based Separation and Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-mass ratio in a narrow capillary under the influence of a high electric field. sciex.com CE is well-suited for the analysis of charged molecules like amino acids and their derivatives. researchgate.netscispace.com

CE has been used to separate and detect cysteine oxidation products, including cysteine sulfinic acid and cysteic acid. uni-regensburg.de In some applications, CE is coupled with mass spectrometry (CE-MS), combining the high separation efficiency of CE with the sensitive and specific detection of MS. uni-regensburg.denih.gov This hyphenated technique has been used to investigate the metabolism of L-cysteine in biological systems. nih.gov Microchip-based CE devices have also been developed for the rapid separation and electrochemical detection of sulfur-containing amino acids. researchgate.net

Table 2: Capillary Electrophoresis Methods for CSA and Related Compounds

| Technique | Detection Method | Key Findings/Application | Reference |

|---|---|---|---|

| Capillary Electrophoresis (CE) | Amperometric/Electrochemical | Separation and detection of cysteine and homocysteine on a microchip device. | researchgate.net |

| EC-CE-MS | Mass Spectrometry | Identification of cysteine oxidation products, including cysteine sulfinic acid and cysteic acid. | uni-regensburg.de |

| CE-TOF-MS | Time-of-Flight Mass Spectrometry | Metabolic profiling of L-cysteine in the parasite Entamoeba histolytica. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. While not typically used for routine quantification in complex biological mixtures due to its lower sensitivity compared to mass spectrometry, NMR provides detailed information about the chemical environment of each atom in the molecule. Both ¹H and ¹³C NMR spectroscopy can be used to characterize CSA and distinguish it from related compounds like cysteine and cysteic acid. researchgate.netresearchgate.net High-resolution NMR has been used to investigate the mechanism of cysteine oxidation, allowing for the observation of intermediates and final products, including sulfinic acid. researchgate.net In studies of post-translationally modified proteins, NMR using ¹³C-labeled cysteine can be a method for the direct observation of sulfenic acid, a related and more transient oxidation state. nih.gov

Development of Derivatization Strategies for Enhanced Analytical Performance

As mentioned previously, derivatization is often a key step in the analysis of CSA to improve its detectability and chromatographic behavior. nih.gov The choice of derivatization strategy depends on the analytical platform being used.

For HPLC with fluorescence detection: Reagents like o-phthalaldehyde (OPA), dansyl chloride, and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are commonly used to attach a fluorescent tag to the primary amine of CSA. nih.govcreative-proteomics.com

For GC-MS: Silylation reagents like MSTFA are used to increase the volatility of CSA for gas-phase analysis. massbank.eu

For enhanced MS detection: Specific derivatization reagents can be designed to improve ionization efficiency or to introduce a specific tag for targeted analysis.

A significant advancement in the detection of protein S-sulfinylation (the formation of CSA within a protein) is the development of "clickable" electrophilic probes. For instance, a diazene-based probe (DiaAlk) has been shown to react specifically with the sulfinate anion of CSA to form a stable sulfonamide adduct. nih.gov This probe contains an alkyne handle that can then be "clicked" to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging), enabling the specific detection and proteomic analysis of S-sulfinylated proteins. nih.gov This chemical proteomics approach has led to the identification of hundreds of previously unknown sites of protein S-sulfinylation. nih.gov

Establishment of Reference Standards for Analytical Research

The establishment of a reference standard for this compound, also known as L-Cysteinesulfinic acid, is a critical prerequisite for its accurate detection, quantification, and structural characterization in various analytical applications. A reference standard is a highly purified and well-characterized substance intended for use in analytical testing to ensure the identity, strength, quality, and purity of a substance. The process of establishing a reference standard is a rigorous one, often following guidelines set by international standards organizations such as the International Organization for Standardization (ISO), particularly ISO 17034 for the production of certified reference materials (CRMs).

The fundamental steps in establishing a reference standard for this compound involve its synthesis and purification, comprehensive physicochemical characterization, assessment of purity, and evaluation of its stability over time.

Synthesis and Purification

The initial step is the synthesis of this compound with a high degree of purity. One common method for its preparation is the controlled oxidation of L-cysteine. This process must be carefully monitored to ensure the desired sulfinic acid is the primary product, minimizing the formation of over-oxidized products such as the corresponding sulfonic acid. Following synthesis, purification is typically achieved through techniques like recrystallization or preparative chromatography to isolate the compound in a highly pure form.

Physicochemical Characterization

Once purified, the compound undergoes extensive characterization to confirm its identity and structure. This involves a battery of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint, confirming the connectivity of the atoms and the stereochemistry of the chiral center.

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the accurate molecular weight of the compound, further confirming its elemental composition.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as the amino group, the carboxylic acid, and the sulfinic acid group, by observing their characteristic vibrational frequencies.

Optical Rotation : As a chiral molecule, the specific rotation of this compound is a key parameter to confirm its enantiomeric purity. A typical reported value for the monohydrate form is [α]25/D +24° (c = 1 in 1 M HCl) .

Purity Assessment

A critical aspect of a reference standard is its certified purity. This is often determined using a mass balance approach, where the content of the main component is calculated by subtracting the sum of all identified impurities. The characterization and quantification of impurities are performed using a combination of methods:

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is used to separate and quantify any enantiomeric impurities (the D-isomer) as well as other structurally related impurities.

Water Content : The Karl Fischer titration method is the standard for accurately determining the water content, as amino acids are often hygroscopic.

Residual Solvents : Gas Chromatography (GC) with a headspace autosampler is employed to detect and quantify any residual solvents from the synthesis and purification processes.

Non-volatile Impurities/Inorganic Content : Techniques like thermogravimetric analysis (TGA) or sulfated ash testing can be used to determine the content of non-volatile inorganic impurities.

Stability Studies

To assign a shelf-life and recommend appropriate storage conditions, the stability of the reference standard is evaluated under various environmental conditions (e.g., temperature, humidity, light). Stability-indicating analytical methods are used to monitor the purity of the standard over time and to detect any degradation products that may form. For this compound, it is important to store it at a controlled temperature, typically between 2-8°C, to minimize degradation .

The culmination of these efforts is the issuance of a Certificate of Analysis (CoA) for the reference standard. This document provides a comprehensive summary of the characterization and purity data, the certified purity value with its associated uncertainty, and recommendations for storage and use.

Interactive Data Table: Physicochemical Properties of this compound Reference Standard

| Property | Typical Value | Analytical Technique |

| Molecular Formula | C₃H₇NO₄S | Mass Spectrometry |

| Molecular Weight | 153.16 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| ¹H NMR | Conforms to structure | NMR Spectroscopy |

| ¹³C NMR | Conforms to structure | NMR Spectroscopy |

| Purity (by HPLC) | ≥99% | High-Performance Liquid Chromatography |

| Optical Rotation | [α]25/D +24° (c=1, 1M HCl) | Polarimetry |

| Water Content | ≤1.0% | Karl Fischer Titration |

Interactive Data Table: Purity Profile of a Typical this compound Reference Standard Batch

| Impurity Type | Method of Determination | Typical Specification |

| Related Substances | HPLC | ≤0.5% |

| Enantiomeric Purity | Chiral HPLC | ≥99.5% (S-isomer) |

| Residual Solvents | GC-HS | Complies with ICH Q3C |

| Water Content | Karl Fischer Titration | ≤1.0% |

| Sulphated Ash | Gravimetry | ≤0.1% |

Future Directions and Emerging Research Avenues for 2s 2 Amino 4 Sulfinobutanoic Acid

Unraveling Novel Biological Roles and Uncharted Metabolic Fates

Future research is poised to uncover new biological activities and metabolic pathways for (2S)-2-Amino-4-sulfinobutanoic acid beyond its traditional role. While it is known to be an intermediate in the pathway converting cysteine to taurine (B1682933), there is evidence suggesting more complex and regulated roles. wikipedia.orgnih.gov

One area of active investigation is its function as a signaling molecule. Research has implicated L-CSA as a potential neurotransmitter that activates a specific metabotropic receptor in the rat hippocampus, distinct from glutamate (B1630785) receptors. nih.gov This finding opens up the possibility that this compound has a unique role in neuronal communication that is yet to be fully elucidated.

Furthermore, the discovery of protein S-sulfinylation as a post-translational modification (OxiPTM) highlights a critical area for future exploration. nih.gov This modification, where a sulfinic acid moiety is added to cysteine residues in proteins, is involved in redox-dependent regulation of protein function. nih.gov Initially thought to be an irreversible consequence of oxidative stress, it is now known to be a reversible process, regulated by enzymes like sulfiredoxin. nih.govnih.gov Uncovering the full extent of the "sulfinylome" and the specific proteins targeted by this modification will be crucial in understanding the regulatory roles of this compound in cellular processes.

Advanced Enzymatic Engineering for Targeted Biosynthetic Applications

The enzymes involved in the metabolism of this compound, such as cysteine dioxygenase which produces it from cysteine, and sulfinoalanine decarboxylase which converts it to hypotaurine (B1206854), are key targets for enzymatic engineering. wikipedia.orgnih.gov Future research will likely focus on modifying these enzymes to enhance or alter their substrate specificity and catalytic efficiency for various biotechnological and therapeutic purposes.

For instance, engineered enzymes could be used for the targeted production of this compound or its derivatives. Fe(II)/α-ketoglutarate-dependent oxygenases, a class of enzymes known for their versatility in natural product biosynthesis, represent a promising platform for such engineering efforts. nih.gov By manipulating the structure and function of these enzymes, it may be possible to create novel biocatalysts for the synthesis of unique amino acids and other valuable compounds.

Development of High-Throughput Analytical Platforms

Advancements in analytical techniques are critical for furthering our understanding of this compound. The development of high-throughput screening (HTS) methods will enable the rapid and efficient analysis of this compound in complex biological samples. nih.gov

Mass spectrometry (MS)-based platforms are at the forefront of this development. researchgate.net Innovations in MS, such as the use of new quadrupole time-of-flight (QTOF) instruments and advanced data acquisition strategies like data-independent acquisition (DIA), are making it possible to identify and quantify a wide range of molecules, including modified amino acids, with greater speed and sensitivity. nih.gov The development of specific chemical probes, such as the alkyne-functionalized electrophilic diazene (B1210634) reporter DiaAlk, allows for the selective labeling and enrichment of sulfinylated proteins, facilitating their detection and analysis by proteomic methods. nih.govnih.gov These high-throughput analytical platforms will be instrumental in exploring the dynamic changes in this compound levels and protein S-sulfinylation in various physiological and pathological states.

Integrating this compound Research into Multi-Omics Studies (e.g., Metabolomics, Proteomics)

To gain a holistic understanding of the roles of this compound, it is essential to integrate data from various "omics" fields, including metabolomics and proteomics. Multi-omics approaches allow for the simultaneous analysis of different types of molecules from a single biological sample, providing a more comprehensive picture of cellular processes.

Metabolomics studies have already begun to shed light on the involvement of this compound in various conditions. For example, a high-resolution metabolomics study identified altered levels of L-cysteine sulfinic acid in patients at risk for acute myocardial infarction. nih.gov Similarly, metabolomics analysis has revealed imbalances in cysteine and related metabolites in COVID-19 patients, suggesting a role in redox homeostasis during the disease. plos.org

Chemical proteomics has been particularly insightful in studying protein S-sulfinylation. nih.gov By combining chemical probes with advanced mass spectrometry, researchers can identify and quantify thousands of sulfinylated sites on proteins, revealing the widespread nature of this modification and its potential regulatory functions. nih.gov Integrating these proteomic datasets with metabolomic and genomic data will be crucial for constructing comprehensive models of the metabolic and signaling networks in which this compound participates. nih.gov

Exploring its Significance in Specific Disease Mechanisms Beyond Known Associations

While some associations between this compound and disease are emerging, there is a vast, unexplored landscape of its potential involvement in various pathologies. Future research will likely focus on elucidating its role in specific disease mechanisms beyond its currently understood connections.

For example, alterations in the metabolism of branched-chain amino acids have been linked to cardiovascular diseases. nih.gov Given that this compound is a key intermediate in the metabolism of the sulfur-containing amino acid cysteine, it is plausible that it also plays a role in cardiovascular health and disease. wikipedia.org Dysregulation of protein glycosylation, another post-translational modification, is also implicated in cardiovascular diseases, suggesting that complex interplay between different modifications may be at play. nih.gov

Furthermore, the role of S-sulfinylation in regulating protein function opens up new avenues for investigating its involvement in diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders. The enzyme sulfiredoxin, which reduces sulfinic acid on proteins, has already been implicated as a regulator of cell proliferation and drug response. nih.govnih.gov Understanding how the balance of protein sulfinylation and desulfinylation is maintained and how it becomes dysregulated in disease will be a key area of future research.

Q & A

Q. How can I optimize the synthesis of (2S)-2-Amino-4-sulfinobutanoic acid for high enantiomeric purity?

Methodological Answer:

- Chiral Auxiliary Use : Employ L- or D-proline derivatives as chiral auxiliaries during sulfination to control stereochemistry. For example, describes similar strategies for synthesizing (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid using stereospecific protecting groups .

- Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru or Rh complexes) to achieve enantioselective sulfination. highlights precedents for asymmetric synthesis in related 3-benzoylpropionic acid derivatives .

- Purification : Apply HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers.

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the sulfin group (-S(O)-) at position 3. Compare chemical shifts to structurally similar compounds like (2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid (, δ 2.5–3.5 ppm for sulfin protons) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., CHNOS: ~151.19 g/mol). provides analogous mass data for methionine derivatives .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as done for (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid in .

Advanced Research Questions

Q. How do contradictory reports on the biological activity of this compound arise, and how can they be resolved?

Methodological Answer:

- Source Analysis : Compare experimental conditions (e.g., pH, solvent systems). For instance, notes that hypolipidemic activity in 3-benzoylpropionic acid derivatives varies with substituent position and assay pH .

- Dose-Response Curves : Establish non-linear regression models to identify threshold concentrations for cytotoxicity (e.g., ’s cytotoxicity assays for sulfonic acid derivatives) .

- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, addressing heterogeneity via subgroup analysis (see ’s framework for qualitative data contradiction resolution) .

Q. What strategies improve the stability of this compound under physiological conditions?

Methodological Answer:

- pH Buffering : Stabilize the sulfin group by maintaining pH 6.5–7.5 ( notes instability in acidic/basic conditions for L-2-aminobutyric acid analogs) .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis.

- Derivatization : Introduce protective groups (e.g., tert-butyl sulfoxides) to shield the sulfin moiety during in vivo studies, as seen in ’s cyclopropane derivatives .

Q. How can computational modeling predict the structure-activity relationship (SAR) of sulfinobutanoic acid derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in ’s anti-inflammatory pathways) .

- QSAR Models : Apply Gaussian 16 for DFT calculations to correlate electronic properties (e.g., sulfin group charge density) with activity. ’s fluorophenyl derivatives demonstrate how substituent electronegativity impacts reactivity .

- MD Simulations : Run GROMACS simulations to assess conformational stability in aqueous environments, referencing ’s peptide analogs .

Key Research Findings

- Biological Activity : Derivatives show potential as enzyme inhibitors (e.g., ’s anti-arthritic agents) but require optimization to reduce cytotoxicity .

- Stereochemical Sensitivity : Enantiomeric impurities >2% significantly alter pharmacokinetics (’s DMF data for regulatory compliance) .

- Computational Insights : Sulfin group polarity enhances binding to hydrophobic enzyme pockets () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.